molecular formula C8H8Cl2 B2532115 1-Chloro-4-(chloromethyl)-2-methylbenzene CAS No. 92304-76-2

1-Chloro-4-(chloromethyl)-2-methylbenzene

Cat. No. B2532115
CAS RN: 92304-76-2
M. Wt: 175.05
InChI Key: BNINSXCMJBCDPZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2-methylbenzene, also known as α,4-Dichlorotoluene, p-Chlorobenzyl chloride, or p,α-Dichlorotoluene, is a chemical compound with the molecular formula C7H6Cl2 . It has a molecular weight of 161.03 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(chloromethyl)-2-methylbenzene consists of a benzene ring with two chlorine atoms and one methyl group attached .


Physical And Chemical Properties Analysis

1-Chloro-4-(chloromethyl)-2-methylbenzene is a solid substance with a boiling point of 216-222 °C and a melting point of 27-29 °C .

Scientific Research Applications

  • Polymer Synthesis Mechanisms

    • 1-Chloro-4-(chloromethyl)-2-methylbenzene has been studied for its role in polymerization mechanisms. It was found to participate in both radical and anionic polymerization processes, leading to the formation of high and low molecular weight polymer fractions (Hontis et al., 1999).
  • Thermodynamics of Isomerization

    • Research on isomerization equilibria involving compounds like 1-Chloro-4-(chloromethyl)-2-methylbenzene contributed to understanding the molar enthalpies of formation of various chlorobenzenes, providing insights into their thermochemical properties (Nesterova et al., 1985).
  • Synthesis of Organic Compounds

    • The compound has been used in the synthesis of key intermediates like 1,2,3,4‐tetramethoxy‐5‐methylbenzene, essential for preparing coenzyme Q homologs and analogs. This process involved a modified mild brominating agent and efficient introduction of methyl groups (Yang et al., 2006).
  • Metal Vapour Synthesis

    • In the field of inorganic chemistry, 1-Chloro-4-(chloromethyl)-2-methylbenzene has been utilized in metal vapor syntheses, particularly in creating bis(η6-arene)chromium(O) compounds. These syntheses have been crucial for understanding the compositions and structures of such complexes (Lumme et al., 1983).
  • Electrochemical Studies

    • The electrochemical behavior of related compounds, such as 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, has been investigated. These studies focus on understanding the reduction processes at different electrode types, contributing to broader knowledge in electrochemistry (Peverly et al., 2014).
  • Organometallic Chemistry

    • The compound has been used in the preparation and structural analysis of various organometallic complexes. These studies provide insight into the synthesis, structure, and redistribution reactions of such compounds (Jutzi et al., 2008).
  • Chemical Synthesis Techniques

    • Research has explored the use of 1-Chloro-4-(chloromethyl)-2-methylbenzene in convenient synthesis methods, such as the Friedel-Crafts benzylation. This has implications for efficient and cost-effective production of important organic compounds (Hayashi et al., 1995).
  • Spectroscopy Analysis

    • The infrared and Raman spectra of similar chloromethyl compounds have been studied to understand their molecular structure and symmetry. This research contributes to the broader field of molecular spectroscopy (Seth-Paul & Shino, 1975).
  • Photochemical Reaction Studies

    • The compound has been involved in studies examining the structure–reactivity correlation of photochemical reactions in organic crystals, particularly focusing on intramolecular hydrogen abstraction in aromatic nitro compounds (Padmanabhan et al., 1987).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, and Skin Sens. 1. It is harmful if swallowed, inhaled, or in contact with skin. It may cause skin irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNINSXCMJBCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(chloromethyl)-2-methylbenzene

CAS RN

92304-76-2
Record name 1-chloro-4-(chloromethyl)-2-methylbenzene
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